NF-kappaB inhibitor-2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

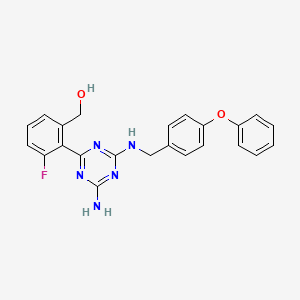

NF-kappaB inhibitor-2 is a first-in-class inhibitor of nf-κb signaling pathway by preventing the maturation of a rate-limiting multiprotein complex necessary for ikk activation

Wissenschaftliche Forschungsanwendungen

Role in Chronic Diseases and Drug Discovery

NF-kappaB signaling is crucial in various chronic diseases, prompting significant research into targeting this pathway. Small molecule inhibitors of the NF-kappaB pathway are actively pursued for modulating gene expression and mediating diseases. Despite challenges due to the pathway's promiscuity, these inhibitors have found their way into the market and clinical trials, underlining their potential in therapeutic interventions (Ramadass, Vaiyapuri, & Tergaonkar, 2020).

Epigenetic Modulation in Cancer

NF-kappaB inhibitors have been explored for their role in epigenetic modulation, particularly in cancer therapy. Dimethylaminoparthenolide (DMAPT), an NF-kappaB inhibitor, has shown promising results in modulating NF-κB-dependent and -independent epigenetic changes, revealing a potential for these inhibitors in cancer treatment (Nakshatri et al., 2015).

Application in Neurodegenerative Diseases

The role of NF-kappaB signaling in neurodegenerative diseases has been a focus of recent research. Targeting NF-kappaB offers a novel therapeutic approach, as its activation is implicated in various pathological conditions including neurodegenerative disorders. Inhibitors of NF-kappaB could provide a safe and effective treatment strategy for these diseases (Singh & Singh, 2020).

Assay Development for Drug Screening

A fluorescent thermal shift-based method was developed for detecting NF-κB binding to DNA, which is crucial for studying its transcriptional activity and screening inhibitory drugs. This assay could facilitate the identification and design of new drug candidates targeting NF-κB functions (Leitner et al., 2021).

Cell-Type Targeted Inhibition for Inflammatory Diseases

For inflammatory diseases like rheumatoid arthritis and multiple sclerosis, cell-type targeted NF-kappaB inhibition is being explored. Unselective inhibition results in adverse effects, highlighting the need for targeted therapies. Sneaking ligand fusion proteins represent an emerging approach to achieve this specificity (Sehnert et al., 2020).

Impact on Pain and COMT Expression in Inflammation

NF-κB regulates pain and catechol-o-methyltransferase (COMT) expression in inflammation models. Modulation of NF-κB activity has implications for pain management and could be a target for therapeutic intervention (Hartung et al., 2015).

Eigenschaften

Produktname |

NF-kappaB inhibitor-2 |

|---|---|

Molekularformel |

C22H28N2O7S |

Molekulargewicht |

464.533 |

IUPAC-Name |

(R)-1-((Adamantan-2-yl)amino)-1-oxobutan-2-yl 4-(methylsulfonyl)-3-nitrobenzoate |

InChI |

InChI=1S/C22H28N2O7S/c1-3-18(21(25)23-20-15-7-12-6-13(9-15)10-16(20)8-12)31-22(26)14-4-5-19(32(2,29)30)17(11-14)24(27)28/h4-5,11-13,15-16,18,20H,3,6-10H2,1-2H3,(H,23,25)/t12?,13?,15?,16?,18-,20?/m1/s1 |

InChI-Schlüssel |

OKEYLXGAJZVHLC-RVNGWTIRSA-N |

SMILES |

O=C(O[C@H](CC)C(NC1C2CC3CC(C2)CC1C3)=O)C4=CC=C(S(=O)(C)=O)C([N+]([O-])=O)=C4 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

NF-kappaB inhibitor-2; NF kappaB inhibitor 2; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Aminomethyl)-5-[3-(1,3-dihydroisoindol-2-yl)propoxy]-4-methoxy-phenyl]methanamine](/img/structure/B1193136.png)

![(2S,4R)-1-[(2S)-2-[11-[3-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxypropylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B1193141.png)